3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride
Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The trifluoromethyl group (CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecules .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a five-membered oxadiazole ring attached to a propylamine group and a trifluoromethyl group . The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis
The chemical reactions of such compounds could vary widely depending on the conditions and the reagents used. Typically, oxadiazoles can participate in various organic reactions, and the trifluoromethyl group can influence the reactivity and the properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound and its purity .Scientific Research Applications
Photochemical Synthesis
The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been studied, revealing pathways leading to 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles. This research emphasizes the applications of these photoprocesses in synthesizing target fluorinated structures (Pace et al., 2004).
Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives
A study reported the synthesis of bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazans by selective oxidation of 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine. This highlights the versatility of these compounds in producing energetically significant structures (Chinnam et al., 2021).
Applications in Energetic Materials
Research on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan explores its use in synthesizing insensitive energetic materials. This compound demonstrates moderate thermal stabilities and superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).
Process Safety-Driven Synthesis
A scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide employing a process safety-driven strategy is another significant application. This approach focuses on selecting thermally stable compounds and optimizing reaction parameters for safety and efficiency (Likhite et al., 2016).
Synthesis of Energetic Ionic Salts
The preparation and study of 1,2,4-oxadiazole-derived energetic ionic salts showcase their potential in energetic materials. These salts, featuring a 1,2,4-oxadiazole ring, demonstrate good thermal stability and low impact sensitivities, making them promising candidates for various applications (Pang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)2-1-3-10;/h1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNFHZBDNCNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NOC(=N1)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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